Home > Products > Screening Compounds P4193 > N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide - 332025-91-9

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide

Catalog Number: EVT-2921346
CAS Number: 332025-91-9
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound demonstrated antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger [].

N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727)

Compound Description: NDT 9513727 acts as a potent and selective inverse agonist of the human C5a receptor (C5aR). It effectively inhibits C5a-stimulated responses in various cell types and demonstrates oral bioavailability [].

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

Compound Description: This entry refers to two isomeric compounds with different positions of the nitro group on the phenyl ring. The crystal structures of these compounds reveal differences in their intermolecular interactions and roles of oxygen atoms [].

(1,3-Benzodioxol-5-ylmethyl)ammonium 2-methoxy-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]bezenesulfonate monohydrate

Compound Description: This organic salt comprises a chalcone derivative and an aryl­methyl­amine. The crystal structure shows an envelope conformation of the 1,3-dioxolane ring and a non-planar arrangement of the 2-methoxy-5-vinyl­benzene­sulfonate unit and the phenyl ring [].

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1)

Compound Description: Alda-1 is a selective activator of aldehyde dehydrogenase-2 (ALDH2). Studies have shown its potential in improving ischemic random skin flap survival in rats by reducing oxidative stress, inhibiting mitophagy, and promoting angiogenesis [, , , , , ].

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8)

Compound Description: Compound 8 exhibits significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines, comparable to cisplatin. It demonstrates potent MMP-9 inhibitory effects, suggesting its potential as an anticancer agent [].

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (9)

Compound Description: Compound 9 displays potent cytotoxic activity against A549 and C6 cell lines, comparable to cisplatin, without harming NIH/3T3 mouse embryonic fibroblast cells. It is a potent MMP-9 inhibitor, suggesting its potential as a selective anticancer agent [].

7-aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

Compound Description: This series of compounds resulted from an unusual Mannich-type reaction. The structure of a key compound within this series was confirmed by X-ray crystallography [].

1-Piperonylpiperazinium Salts (Picrate, 4-nitrobenzoate monohydrate)

Compound Description: These compounds represent salts formed by the 1-piperonylpiperazinium cation with different counterions (picrate and 4-nitrobenzoate). Crystallographic studies reveal the conformational details and intermolecular interactions in these salts [, ].

11-[4-(1,3-Benzodioxol-5-yl­methyl)­piperazino]-8-chloro-5H-dibenzo­[b,e][1,4]­diazepine

Compound Description: This compound is a N-piperonyl analog of the atypical antipsychotic drug clozapine. Its crystal structure reveals a buckled dibenzodiazepine nucleus and a piperazine ring in a chair conformation [].

5-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(5-methyl-1H-imidazol-4-ylmethylthio)ethylamino]-4(1H)-pyrimidone dihydrochloride (Oxmetidine dihydrochloride, SKF 92994)

Compound Description: Oxmetidine dihydrochloride is a histamine H2-receptor antagonist. Its crystal structure has been determined [].

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

Compound Description: Compound 2 inhibits the dimerization of inducible nitric oxide synthase (iNOS), thereby suppressing NO production. It achieves this by coordinating with the heme group in the iNOS monomer, effectively blocking dimer formation [].

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 acts as a selective antagonist for both the CB1 and CB2 cannabinoid receptors. It has been shown to inhibit TNF-α−enhanced acetylcholine release in airway smooth muscle, potentially reducing bronchoconstriction [, ].

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(1S,2S,5S)-2,5-dimethoxycyclohexyl]acetamide

Compound Description: This compound has been identified as a potent inhibitor of E. coli beta-Glucuronidase. Its structure, when bound to the enzyme, has been elucidated [].

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Compound Description: This compound has been identified as a fragment-like molecule capable of binding to cAMP-dependent Protein Kinase A from Cricetulus griseus [].

N- (1,3-benzodioxol-5-ylmethyl) -4- (6,8-dimethyl-4-oxochromen-2-yl) benzamide

Compound Description: Virtual screening studies identified this benzamide derivative as a potential inhibitor of the transcriptional regulator LasR in Pseudomonas aeruginosa. It exhibits a higher binding affinity for the ligand binding domain of LasR compared to the DNA binding domain [].

N-[(1S)-1-[[[(1S)-1-(aminocarbonyl)-3-phenylpropyl]amino]carbonyl]-3-phenylpropyl]-2′-(1,3-benzodioxol-5-ylmethyl)tetrahydro-1′,3′-dioxo-spiro[piperidine-4,5′(6′H)-[1H][1,2,4]triazolo[1,2-a]pyridazine]-8′-carboxamide (BMS-591348)

Compound Description: BMS-591348 acts as a motilin receptor agonist, demonstrating distinct effects on motilin receptor internalization, desensitization, and resensitization compared to other agonists like motilin and erythromycin [].

Overview

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzodioxole moiety, which is often associated with various pharmacological properties, including anti-cancer and anti-inflammatory effects. The structural composition includes an ethanesulfonamide group, which contributes to its solubility and reactivity.

Source

The compound can be synthesized from readily available precursors, and its derivatives have been explored for various applications in pharmaceutical research. Its synthesis and evaluation have been documented in scientific literature, particularly focusing on its antitumor properties and mechanisms of action against specific cancer cell lines .

Classification

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is classified as a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (-SO2NH2) and are widely recognized for their antibacterial properties. This specific compound may also exhibit additional pharmacological activities due to the presence of the benzodioxole structure.

Synthesis Analysis

Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide generally involves several key steps:

  1. Formation of Benzodioxole Derivative: The synthesis typically starts with the preparation of a benzodioxole precursor, which can be obtained through various methods such as cyclization reactions involving catechol derivatives.
  2. Alkylation Reaction: The benzodioxole is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.
  3. Sulfonamide Formation: The final step involves the reaction of the alkylated product with ethanesulfonyl chloride in the presence of a base, leading to the formation of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide can be represented as follows:

  • Molecular Formula: C10H13NO4S
  • Molecular Weight: 245.28 g/mol

The structure contains a benzodioxole ring fused with an ethanesulfonamide chain, contributing to its unique chemical properties.

Data

The compound's InChIKey is VEXZGXHMUGYJMC-UHFFFAOYSA-N, which provides a standardized representation for database searches.

Chemical Reactions Analysis

Reactions

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide can undergo various chemical reactions typical for sulfonamides, including:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions under appropriate conditions.
  2. Hydrolysis: In the presence of water or aqueous conditions, the sulfonamide bond may hydrolyze, leading to the formation of corresponding sulfonic acids.
  3. Oxidation Reactions: The compound may also be susceptible to oxidation under certain conditions, potentially altering its biological activity.

Technical Details

The reactivity profile can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents.

Mechanism of Action

Process

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide exhibits significant biological activity against cancer cell lines such as HeLa and A549. The proposed mechanism involves:

  1. Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells by activating caspases and promoting cell cycle arrest.
  2. Inhibition of Proliferation: It has been shown to inhibit cell proliferation by interfering with critical signaling pathways involved in cell growth.

Data

In vitro studies have reported IC50 values below 5 μM for certain derivatives against various cancer cell lines . These findings suggest strong potential for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is typically a solid at room temperature with moderate solubility in polar solvents such as water and methanol due to its sulfonamide functional group.

Chemical Properties

The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it could participate in various chemical transformations typical for sulfonamides.

Applications

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide has potential applications in:

  1. Pharmaceutical Development: Its antitumor properties make it a candidate for further development as an anticancer agent.
  2. Biochemical Research: It can serve as a tool compound for studying sulfonamide-related mechanisms in biological systems.
  3. Drug Design: The unique structural features may inspire novel drug design efforts targeting specific biological pathways involved in disease processes.
Introduction to *N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide* in Contemporary Research

Structural and Functional Significance of Benzodioxole Derivatives in Medicinal Chemistry

The 1,3-benzodioxole system is a privileged scaffold characterized by a fused bicyclic structure with a methylenedioxy bridge. This moiety enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, thereby improving bioavailability [5]. Electron-rich aromatic systems within benzodioxoles facilitate π-π stacking interactions with biological targets, particularly hydrophobic pockets in enzymes or receptors.

Table 1: Bioactive Benzodioxole Derivatives and Their Therapeutic Applications

Compound NameMolecular Weight (g/mol)Biological ActivityTarget/Mechanism
Combretastatin A-4316.3Antivascular/Anti-angiogenicTubulin polymerization inhibitor
Ombrabulin476.5Tumor blood flow disruptionTubulin destabilization
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles~350–400Cell cycle arrest (S-phase)Tubulin interaction (proposed)
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide243.28Under investigationTubulin modulation (hypothesized)

Benzodioxole derivatives demonstrate diverse bioactivities: Combretastatin A-4 and its prodrugs (e.g., Combretastatin A-4-P) exhibit potent antivascular effects by binding the colchicine site on β-tubulin, inducing rapid collapse of tumor vasculature [3] [8]. Similarly, derivatives bearing indole or quinoline appendages, such as 3-N-2-methylquinoline indoles, induce S-phase cell cycle arrest and apoptosis in leukemia cells (IC50 = 328–644 nM) [5]. The benzodioxole nucleus in N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide may facilitate similar target engagement, leveraging its planar rigidity for tubulin interface binding.

Role of Sulfonamide Moieties in Bioactive Compound Design

Sulfonamide groups (–SO2NH–) contribute critically to pharmacodynamics through hydrogen bonding and electrostatic interactions with target proteins. The sulfonyl group acts as a hydrogen bond acceptor, while the NH moiety functions as a donor, enabling precise anchoring to tubulin’s polar residues. This enhances binding specificity and affinity, as observed in sulfonamide-containing kinase inhibitors and antimitotics [3].

Table 2: Structure-Activity Relationship (SAR) of Sulfonamide Modifications

Sulfonamide VariantElectron-Withdrawing CapacityBiological ConsequenceExample Compound
Aliphatic sulfonamide (e.g., ethyl)ModerateEnhanced metabolic stabilityN-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide
Aryl sulfonamideHighIncreased tubulin binding affinityABT-751 (E7010)
N-Methylated sulfonamideReducedDecreased polarity; altered membrane permeabilityCID 9114941 [4]

In N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide, the aliphatic ethanesulfonamide chain balances lipophilicity and solubility. This contrasts with aryl sulfonamides like ABT-751, which exhibit higher rigidity and potent tubulin inhibition but suffer from solubility limitations. N-Methylation of sulfonamides (e.g., in CID 9114941) reduces polarity, potentially enhancing blood-brain barrier penetration—a strategy relevant for targeting neurological malignancies [4]. The sulfonamide in this compound may disrupt microtubule dynamics by interfering with GTP hydrolysis or protofilament alignment, mechanisms critical for mitotic spindle integrity [2].

Research Gaps and Opportunities for Tubulin-Targeting Agents

Despite advances in tubulin-targeted therapies, three unresolved challenges persist:

  • Non-Cancer Disease Applications: Tubulin’s role in neurodevelopment, cilia function, and immune regulation remains underexploited. Mutations in tubulin-tyrosine ligase (TTL) cause neurodevelopmental defects via aberrant spindle orientation, while detyrosinated tubulin accumulates in cardiovascular diseases [2]. N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide’s structural divergence from classical tubulin binders may enable selective modulation of such non-mitotic functions.

  • Immune Modulation: Microtubule-targeting agents (MTAs) like paclitaxel exhibit immune-dependent effects, activating dendritic cells and suppressing regulatory T cells (Tregs) at low doses [8]. Combining MTAs with immune checkpoint inhibitors (e.g., anti-PD-1) synergistically enhances antitumor immunity. This scaffold’s sulfonamide moiety could potentiate immunogenic cell death, a mechanism not yet evaluated.

  • Overcoming Resistance: Tumors resist MTAs via βIII-tubulin overexpression or tubulin mutations [3] [8]. Cryptophycin-52—a sulfonamide-lacking MTA—retains potency against Pgp-mediated resistance, suggesting N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide’s hydrophobic benzodioxole may similarly evade efflux pumps.

Table 3: Emerging Research Directions for Tubulin-Targeting Scaffolds

Research GapCurrent LimitationsOpportunity for N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide
Non-mitotic tubulin functionsFocus on mitosis ignores roles in neuronal/immune healthTarget tubulin PTMs (e.g., polyglutamylation) in neurodegeneration
Immune microenvironment modulationFew MTAs designed for immunogenicityEvaluate combos with anti-PD-L1; measure cytokine secretion (e.g., IFN-γ)
Resistance in solid tumorsβIII-tubulin isoform prevalence in NSCLCScreen against βIII-overexpressing lines; assess synergy with epothilones

Future studies should prioritize synthesizing analogs with modified sulfonamide chains (e.g., cyclopropyl or fluorinated groups) to optimize tubulin binding kinetics. High-resolution cryo-EM could map its interaction with the colchicine or vinca sites, informing rational design [2].

Properties

CAS Number

332025-91-9

Product Name

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide

Molecular Formula

C10H13NO4S

Molecular Weight

243.28

InChI

InChI=1S/C10H13NO4S/c1-2-16(12,13)11-6-8-3-4-9-10(5-8)15-7-14-9/h3-5,11H,2,6-7H2,1H3

InChI Key

UKPLBUIFSDRLEZ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NCC1=CC2=C(C=C1)OCO2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.